![molecular formula C7H6LiNOS B14309782 Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide CAS No. 114562-77-5](/img/structure/B14309782.png)
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is an organolithium compound characterized by the presence of a lithium atom bonded to a phenyl group substituted with an oxo-lambda~4~-sulfanylidene amino group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide typically involves the lithiation of a suitable precursor. One common method is the reaction of 4-[(oxo-lambda~4~-sulfanylidene)amino]phenylmethane with an organolithium reagent such as n-butyllithium in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in substrates.
Substitution Reactions: It can participate in both nucleophilic substitution (SN1 and SN2) and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of aprotic solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with halides would produce substituted aromatic compounds .
科学研究应用
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a tool in the study of biological processes and the development of new therapeutic agents.
作用机制
The mechanism of action of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide involves the formation of a highly reactive carbon-lithium bond. This bond allows the compound to act as a strong nucleophile, attacking electrophilic centers in substrates. The lithium atom can also coordinate with other atoms or groups, influencing the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
Lithium Phenylmethanide: Similar in structure but lacks the oxo-lambda~4~-sulfanylidene amino group.
Lithium Benzylamide: Contains an amide group instead of the oxo-lambda~4~-sulfanylidene amino group.
Uniqueness
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is unique due to the presence of the oxo-lambda~4~-sulfanylidene amino group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .
属性
CAS 编号 |
114562-77-5 |
|---|---|
分子式 |
C7H6LiNOS |
分子量 |
159.2 g/mol |
IUPAC 名称 |
lithium;1-methanidyl-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H6NOS.Li/c1-6-2-4-7(5-3-6)8-10-9;/h2-5H,1H2;/q-1;+1 |
InChI 键 |
SMQWYSSYUXJURM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]C1=CC=C(C=C1)N=S=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


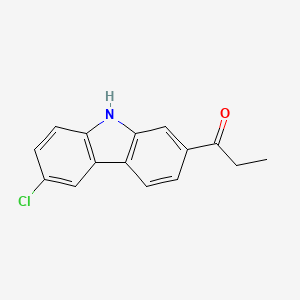
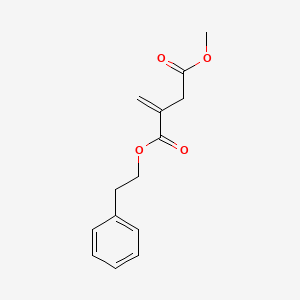

![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

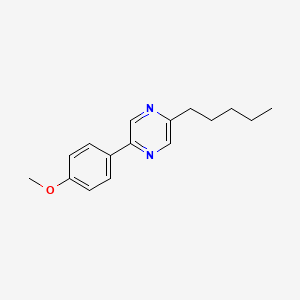
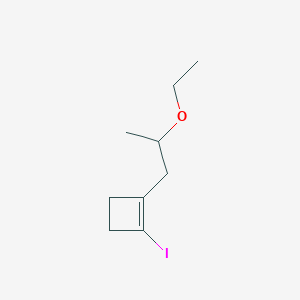
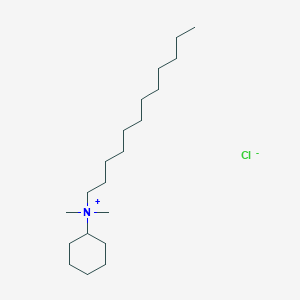
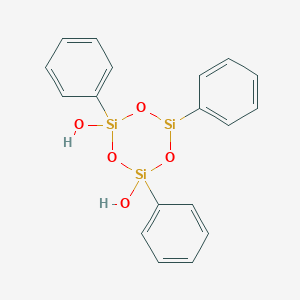
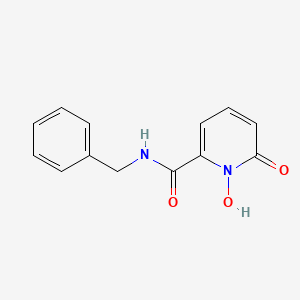
-lambda~5~-phosphane](/img/structure/B14309753.png)
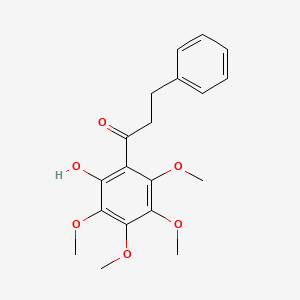

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
